CAY10594
概要
説明
CAY10594は、ホスホリパーゼD2(PLD2)の強力な阻害剤であり、シグナル伝達分子の重要な役割を果たすホスファチジン酸を生成するために、ホスホリピドの加水分解に関与する酵素です。この化合物は、特に癌生物学と肝臓損傷の分野において、科学研究において大きな可能性を示しています。
科学的研究の応用
CAY10594 has a wide range of applications in scientific research:
Cancer Biology: It inhibits the invasive migration of breast cancer cells, making it a valuable tool for studying cancer metastasis.
Liver Injury: The compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis.
Cell Signaling: As a PLD2 inhibitor, it is used to study the role of phosphatidic acid in cellular signaling pathways.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting PLD2.
作用機序
CAY10594は、ホスホリパーゼD2(PLD2)の活性を阻害することで、その効果を発揮します。この阻害は、ホスホリピドの加水分解を阻害し、ホスファチジン酸を生成し、細胞移動、増殖、生存に関与する下流シグナル伝達経路を破壊します。 この化合物は、肝臓損傷と癌細胞浸潤の発症に不可欠なGSK-3βとJNKのリン酸化を特異的に調節します .
類似の化合物との比較
類似の化合物
CAY10593: 別のPLD阻害剤ですが、this compoundに比べて効力が低いです。
ハロペミド: より広範な活性を持つ非特異的なPLDアンタゴニストですが、特異性は低いです。
独自性
This compoundは、PLD2に対する高い効力と選択性によって特徴付けられます。 インビトロで140 nM、細胞で110 nMのIC50値を持ち、他のPLD阻害剤よりも効果的です . この特異性により、より標的を絞った研究と、オフターゲット効果を最小限に抑えた潜在的な治療用途が可能になります。
生化学分析
Biochemical Properties
CAY10594 plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D2 (PLD2). PLD2 is an enzyme that cleaves phospholipids to produce phosphatidic acid, a second messenger involved in various cellular processes. This compound inhibits PLD2 with an IC50 of 140 nM in vitro and 110 nM in cells . At higher concentrations, it also inhibits PLD1, another isoform of phospholipase D, with an IC50 of 5.1 μM in vitro and 1.0 μM in cells . By inhibiting PLD2, this compound disrupts the production of phosphatidic acid, thereby affecting downstream signaling pathways.
Cellular Effects
This compound has been shown to have significant effects on various cell types and cellular processes. In hepatocytes, this compound ameliorates acetaminophen-induced acute liver injury by regulating the phosphorylated-GSK-3β/JNK axis . This compound blocks GSK-3β (Serine 9)/JNK phosphorylation, reducing sustained JNK activation in the cytosol and mitochondria of hepatocytes . Additionally, this compound inhibits the invasive migration of breast cancer cells in transwell assays, suggesting its potential in blocking tumor cell invasion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PLD2, leading to enzyme inhibition. By inhibiting PLD2, this compound prevents the production of phosphatidic acid, a key second messenger in various signaling pathways . This inhibition results in the downregulation of GSK-3β/JNK phosphorylation, which is crucial in the pathogenesis of acetaminophen-induced liver injury . The compound’s ability to block JNK phosphorylation at the early phase by inhibiting GSK-3β phosphorylation further supports its protective effects against acute liver injury .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and efficacy in blocking acute liver injury in a dose-dependent manner, with almost complete inhibition observed at 8 mg/kg . The administration of this compound significantly recovers GSH levels at 6 hours post acetaminophen challenge, indicating its rapid action in mitigating liver injury . Long-term effects on cellular function have not been extensively studied, but the compound’s stability and efficacy suggest potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The compound has demonstrated dose-dependent inhibition of acetaminophen-induced acute liver injury, with almost complete inhibition observed at 8 mg/kg . At this dosage, this compound significantly attenuates liver damage and enhances survival rates in mice challenged with acetaminophen . Higher doses may result in toxic or adverse effects, but specific threshold effects and toxicity data are limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of PLD2. By blocking PLD2 activity, the compound disrupts the production of phosphatidic acid, affecting downstream signaling pathways . This inhibition has implications for metabolic flux and metabolite levels, particularly in the context of liver injury and cancer cell invasion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to inhibit PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . Detailed studies on its transport mechanisms and distribution patterns are limited.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target enzyme, PLD2. The compound’s inhibition of PLD2 suggests that it may be localized to cellular membranes where PLD2 is active . This localization is crucial for its activity and function, as it allows this compound to effectively inhibit PLD2 and disrupt downstream signaling pathways.
準備方法
合成経路と反応条件
CAY10594の合成は、コア構造の調製から始まり、次にさまざまな官能基の導入が続く、複数のステップを伴います。具体的な合成経路と反応条件は、所有権が保護されており、詳細に公開されていません。しかし、アミド結合形成とスピロ環化を含む一連の有機反応によって合成されていることは知られています。
工業的生産方法
This compoundの工業的生産は、おそらく大規模な有機合成技術を含み、高純度と収率を保証します。このプロセスには、研究目的のために化合物の有効性と安全性を維持するための厳格な品質管理対策が含まれます。
化学反応の分析
反応の種類
CAY10594は主に、アミドとスピロ環状化合物の典型的な反応を起こします。これには以下が含まれます。
加水分解: アミド結合は、酸性または塩基性条件下で加水分解されます。
酸化: この化合物は、特にナフタレン環で酸化反応を起こす可能性があります。
置換: 親電子求核置換反応は、芳香族環で起こります。
一般的な試薬と条件
加水分解: 塩酸や水酸化ナトリウムなどの酸性または塩基性条件。
酸化: 過マンガン酸カリウムや三酸化クロムなどの酸化剤。
置換: ハロゲンやニトロ化剤などの親電子求核試薬。
主な生成物
加水分解: カルボン酸とアミンを生成します。
酸化: ナフタレン環の酸化された誘導体を生成します。
置換: 置換された芳香族化合物を生成します。
科学研究での応用
This compoundは、科学研究において幅広い応用範囲を持ちます。
癌生物学: これは、乳がん細胞の浸潤性移動を阻害するため、癌転移の研究に貴重なツールとなります.
肝臓損傷: この化合物は、リン酸化されたGSK-3β/JNK軸を調節することで、アセトアミノフェン誘発性の急性肝臓損傷を改善します.
細胞シグナル伝達: PLD2阻害剤として、細胞シグナル伝達経路におけるホスファチジン酸の役割を研究するために使用されます。
創薬: this compoundは、PLD2を標的とする新規治療薬を開発するためのリード化合物として機能します。
類似化合物との比較
Similar Compounds
CAY10593: Another PLD inhibitor, but less potent compared to CAY10594.
Halopemide: A non-specific PLD antagonist with broader activity but lower specificity.
Uniqueness
This compound is unique due to its high potency and selectivity for PLD2. It has an IC50 value of 140 nM in vitro and 110 nM in cells, making it more effective than other PLD inhibitors . This specificity allows for more targeted studies and potential therapeutic applications with fewer off-target effects.
特性
IUPAC Name |
N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c31-24(22-11-10-20-6-4-5-7-21(20)18-22)27-14-17-29-15-12-26(13-16-29)25(32)28-19-30(26)23-8-2-1-3-9-23/h1-11,18H,12-17,19H2,(H,27,31)(H,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIFAFUXFFWVNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCNC(=O)C4=CC5=CC=CC=C5C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648719 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1130067-34-3 | |
Record name | N-[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]naphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。